molecular formula C17H15NO3 B14281363 1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- CAS No. 160725-45-1

1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)-

Cat. No.: B14281363
CAS No.: 160725-45-1
M. Wt: 281.30 g/mol
InChI Key: YYYBTRBXZJAFSW-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- is a chemical compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- typically involves the reaction of isoindole derivatives with phenylpropoxy groups under specific conditions. Common reagents used in the synthesis may include:

  • Isoindole-1,3-dione
  • 3-Phenylpropyl bromide
  • Base (e.g., potassium carbonate)
  • Solvent (e.g., dimethylformamide)

The reaction is usually carried out under reflux conditions, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: May be studied for its biological activity and potential therapeutic effects.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar structures but different substituents.

    Phthalimide derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

160725-45-1

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(3-phenylpropoxy)isoindole-1,3-dione

InChI

InChI=1S/C17H15NO3/c19-16-14-10-4-5-11-15(14)17(20)18(16)21-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2

InChI Key

YYYBTRBXZJAFSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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